3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid
Overview
Description
“3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid” is a chemical compound with the molecular formula C10H11NO4 . It is also known by other names such as “trans-2-Propenoic acid, 3-(4-methoxyphenyl)-”, “(E)-p-Methoxy-cinnamic acid”, and "trans-4-methoxycinnamic acid" . The compound has a molecular weight of 209.2 .
Molecular Structure Analysis
The molecular structure of “3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid” is characterized by the presence of a methoxyphenyl group, an amino group, and an oxopropanoic acid group . The InChI code for this compound is 1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) .
Scientific Research Applications
Chemical Synthesis and Modification
3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid and its derivatives are extensively utilized in chemical synthesis. For instance, the enantioselective reduction of 3-aryl-2-oxopropanoic acids, including derivatives of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid, is a crucial process in the preparation of substituted phenyllactic or aryllactic acids. These acids are significant constituents of depsipeptides, a large class of natural products expressing a wide range of biological activities. The substrate selectivity of transition-metal and enzyme-catalyzed methods for their synthesis has been a subject of comparative research studies (Lüttenberg, Ta, Heyden, & Scherkenbeck, 2013). Additionally, 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid is used in the synthesis of various compounds, including the preparation of enantiomerically pure 3-aryl- and 3-hetaryl-2-hydroxypropanoic acids via chemoenzymatic reduction of 2-oxo acids, highlighting its versatility in organic synthesis (Sivanathan, Körber, Tent, Werner, & Scherkenbeck, 2015).
Corrosion Inhibition
This compound's derivatives, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), have been identified as highly efficient corrosion inhibitors for mild steel in acidic environments. The inhibition efficiency of 4-MAT in hydrochloric acid medium can reach up to 98%, making it a potent choice for protecting industrial materials against corrosive damage. This highlights the compound's practical application in extending the life of metals in harsh chemical environments (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Spectrophotometric Determination of Metals
Derivatives of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid, such as 3-(4-methoxyphenyl)-2-mercaptopropenoic acid (4MF2MP), are used in highly sensitive and selective spectrophotometric methods for determining trace amounts of metals like nickel. The compound forms a complex with Ni(II) in alkaline media, which can be extracted quantitatively with various solvents. This method has been successfully applied to determine nickel in different materials, such as hydrogenated greases, steels, and solders, showcasing the compound's role in analytical chemistry (Izquierdo & Carrasco, 1984).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid have been used in the synthesis of novel compounds with potential therapeutic properties. For instance, compounds synthesized from a similar structure were evaluated for their antioxidant, anti-inflammatory, and antiulcer activities, demonstrating significant efficacy. This indicates the compound's potential as a precursor in the development of new drugs with diverse therapeutic applications (Subudhi & Sahoo, 2011).
properties
IUPAC Name |
3-(4-methoxyanilino)-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-15-8-4-2-7(3-5-8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVPARJLXXAYQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470153 | |
Record name | 3-(4-Methoxyanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxyphenyl)amino]-3-oxopropanoic acid | |
CAS RN |
61916-60-7 | |
Record name | 3-(4-Methoxyanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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